molecular formula C10H14N4O B1491414 (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone CAS No. 1247816-15-4

(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone

Cat. No.: B1491414
CAS No.: 1247816-15-4
M. Wt: 206.24 g/mol
InChI Key: XAVGQSXYTXSULA-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-aminopyrrolidine with 5-methylpyrazine-2-carbonyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone: has several scientific research applications, including:

  • Chemistry: : Studying its reactivity and interactions with other chemical compounds.

  • Biology: : Investigating its potential as a biological probe or therapeutic agent.

  • Medicine: : Exploring its use in drug development and pharmacological studies.

  • Industry: : Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone: can be compared with other similar compounds, such as 3-aminopyrrolidine and 5-methylpyrazine-2-carbonyl chloride . Its uniqueness lies in its specific molecular structure and the resulting properties and applications.

List of Similar Compounds

  • 3-aminopyrrolidine

  • 5-methylpyrazine-2-carbonyl chloride

  • Pyrazinamide

  • Pyrrolidine derivatives

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(5-methylpyrazin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-7-4-13-9(5-12-7)10(15)14-3-2-8(11)6-14/h4-5,8H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVGQSXYTXSULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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